Cas no 55444-88-7 (Butanoic acid,4-[2-[3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]ethoxy]-,methyl ester, [1R-[1a,2b(1E,3S*),3a,5a]]- (9CI))
55444-88-7 structure
Product Name:Butanoic acid,4-[2-[3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]ethoxy]-,methyl ester, [1R-[1a,2b(1E,3S*),3a,5a]]- (9CI)
Numero CAS:55444-88-7
MF:C23H34O6
MW:406.512467861176
CID:374539
PubChem ID:6441071
Update Time:2025-04-19
Butanoic acid,4-[2-[3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]ethoxy]-,methyl ester, [1R-[1a,2b(1E,3S*),3a,5a]]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanoic acid,4-[2-[3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]ethoxy]-,methyl ester, [1R-[1a,2b(1E,3S*),3a,5a]]- (9CI)
- 5-oxa-17-phenyl-18,19,20-trinor prostaglandin F1 alpha methyl ester
- methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate
- 5-Oxa-17-phenyl-18,19,20-trinor prostaglandin F1-alpha, methyl ester
- 5-Oxa-17-phenyl-18,19,20-trinor prostaglandin F1alpha methyl ester
- 5-Oxa-17-phenyl-18,19,20-trinor PGF1alpha methyl ester
- Butanoic acid, 4-(2-(3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl)ethoxy)-, methyl ester, (1R-(1alpha,2beta(1E,3S*),3alpha,5alpha))-
- Opt-pgf1 ME
- 55444-88-7
-
- Inchi: 1S/C23H34O6/c1-28-23(27)8-5-14-29-15-13-20-19(21(25)16-22(20)26)12-11-18(24)10-9-17-6-3-2-4-7-17/h2-4,6-7,11-12,18-22,24-26H,5,8-10,13-16H2,1H3/b12-11+/t18?,19-,20-,21-,22+/m1/s1
- Chiave InChI: FGMHVNJNGJNVQV-WGDWFABMSA-N
- Sorrisi: O[C@H]1C[C@H]([C@H](/C=C/C(CCC2C=CC=CC=2)O)[C@H]1CCOCCCC(=O)OC)O
Proprietà calcolate
- Massa esatta: 406.23562
- Massa monoisotopica: 406.235539
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 13
- Complessità: 488
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 96.2
- XLogP3: 2
Proprietà sperimentali
- Densità: 1.195
- Punto di ebollizione: 562.3°C at 760 mmHg
- Punto di infiammabilità: 186.9°C
- Indice di rifrazione: 1.58
- PSA: 96.22
Butanoic acid,4-[2-[3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]ethoxy]-,methyl ester, [1R-[1a,2b(1E,3S*),3a,5a]]- (9CI) Letteratura correlata
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
55444-88-7 (Butanoic acid,4-[2-[3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]ethoxy]-,methyl ester, [1R-[1a,2b(1E,3S*),3a,5a]]- (9CI)) Prodotti correlati
- 913258-34-1(trans-Latanoprost)
- 145773-22-4((15S)-Latanoprost)
- 41639-74-1(PGX 9)
- 38315-47-8(Bimatoprost Acid Methyl Ester)
- 130209-82-4(Latanoprost)
- 1235141-39-5(trans-(15S)-Latanoprost)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti